molecular formula C11H15NO B2854732 6-cyclohexyl-1H-pyridin-2-one CAS No. 1159814-04-6

6-cyclohexyl-1H-pyridin-2-one

Cat. No.: B2854732
CAS No.: 1159814-04-6
M. Wt: 177.247
InChI Key: VYYJWWIKZZHYLF-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core with a cyclohexyl substituent at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclohexyl-1H-pyridin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of a boronic acid derivative with a halogenated pyridinone in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclohexyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

6-Cyclohexyl-1H-pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclohexyl-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a versatile ligand in catalytic reactions and its potential biological activities make it a compound of significant interest in various research fields.

Properties

IUPAC Name

6-cyclohexyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJWWIKZZHYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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